8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a unique structure combining a triazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2,4-diaminopyrimidine with formic acid and sodium nitrite, leading to the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an alcohol solvent.
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted triazolopyrimidines with various functional groups.
- Oxidized or reduced derivatives with altered biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, disrupting its function and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to enhance its biological activity.
Properties
CAS No. |
1208083-81-1 |
---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.56 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H |
InChI Key |
ZKZHFJMYTKLDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=N1)Cl |
Origin of Product |
United States |
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